4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid
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Overview
Description
4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is an organic compound that features a benzofuran moiety.
Preparation Methods
The synthesis of 4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid involves several steps. One common method includes the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester . The resulting product undergoes chloridization using N-chloro succinimide, followed by hydrolysis and purification to yield the final compound . This method is efficient for industrial production due to its high yield and minimal use of organic and inorganic waste solvents .
Chemical Reactions Analysis
4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzofuran ring, often using reagents like halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, some benzofuran derivatives act as selective serotonin reuptake inhibitors (SSRIs), which are used in the treatment of depression and anxiety disorders .
Comparison with Similar Compounds
4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can be compared with other benzofuran derivatives such as:
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): Known for its entactogenic effects.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen with similar properties to 5-APDB.
Psoralen: Used in the treatment of skin diseases like psoriasis
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-amino-4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-8-6-10-7-9(2-4-12(10)17-8)11(14)3-5-13(15)16/h2,4,7-8,11H,3,5-6,14H2,1H3,(H,15,16) |
InChI Key |
MDJQPUBLJCKZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(CCC(=O)O)N |
Origin of Product |
United States |
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